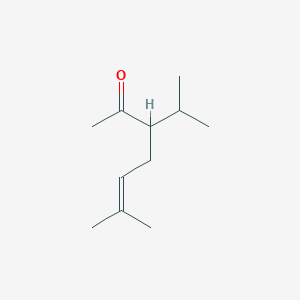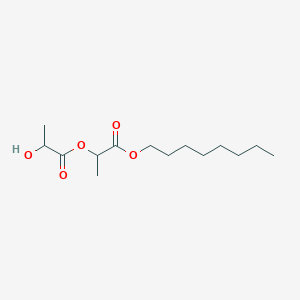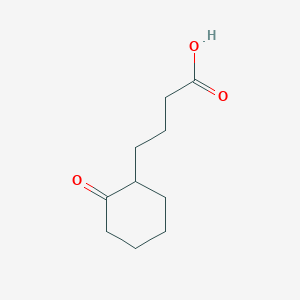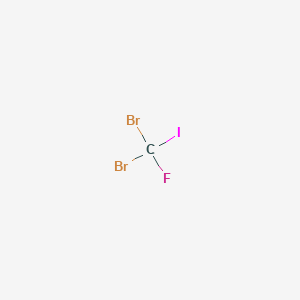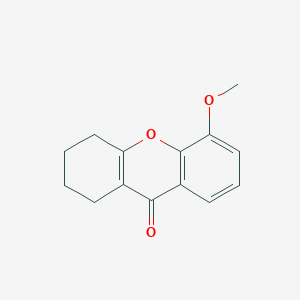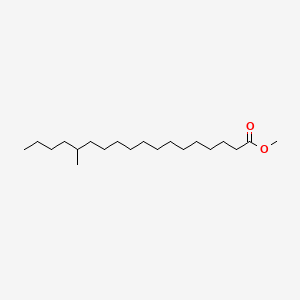
Methyl 14-methyloctadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 14-methyloctadecanoate, also known as 14-methylstearic acid methyl ester, is an organic compound with the molecular formula C20H40O2. It is a methyl ester derivative of 14-methyloctadecanoic acid, characterized by its long carbon chain and a methyl group at the 14th position. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 14-methyloctadecanoate can be synthesized through the esterification of 14-methyloctadecanoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to maximize efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 14-methyloctadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 14-methylstearic acid or 14-methylketostearic acid.
Reduction: Formation of 14-methylstearic alcohol.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Methyl 14-methyloctadecanoate finds applications in several scientific fields:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Studied for its role in lipid metabolism and as a model compound for fatty acid research.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers due to its hydrophobic properties.
Mechanism of Action
The mechanism of action of methyl 14-methyloctadecanoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also act as a substrate for enzymes such as lipases, influencing metabolic pathways related to fatty acid synthesis and degradation.
Comparison with Similar Compounds
Methyl 14-methylpentadecanoate: A shorter-chain analog with similar ester functionality.
Methyl 12-oxooctadecanoate: Contains a keto group, offering different reactivity.
Methyl 14-methylhexadecanoate: Another methyl-branched ester with a shorter carbon chain.
Uniqueness: Methyl 14-methyloctadecanoate is unique due to its specific chain length and methyl branching, which confer distinct physical and chemical properties. Its longer carbon chain and specific branching position make it particularly useful in applications requiring hydrophobicity and stability.
Properties
CAS No. |
2490-17-7 |
|---|---|
Molecular Formula |
C20H40O2 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
methyl 14-methyloctadecanoate |
InChI |
InChI=1S/C20H40O2/c1-4-5-16-19(2)17-14-12-10-8-6-7-9-11-13-15-18-20(21)22-3/h19H,4-18H2,1-3H3 |
InChI Key |
DFYYJXKPWJCVLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)CCCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





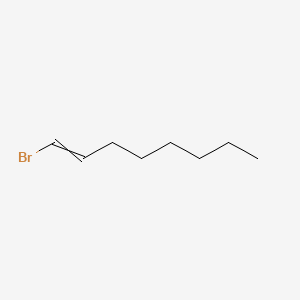
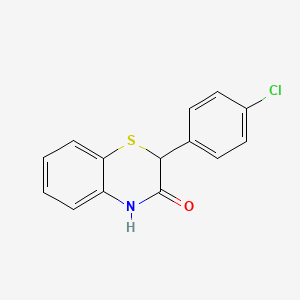
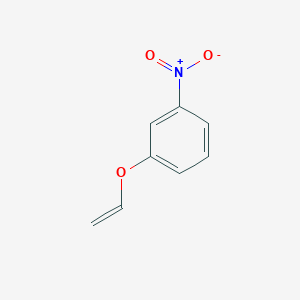
![3-(3,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-9,10-dihydro-4h,8h-pyrano[2,3-f]chromen-4-one](/img/structure/B14741136.png)
